molecular formula C17H18N6O2 B567873 N-(2-Aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide CAS No. 1305320-68-6

N-(2-Aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide

Cat. No.: B567873
CAS No.: 1305320-68-6
M. Wt: 338.371
InChI Key: AIUUDYDKDPTPDS-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide is a synthetic chemical reagent featuring a tetrazole ring linked to a phenoxyphenyl group and an aminoethyl acetamide side chain. This molecular architecture is characteristic of compounds investigated for their potential biological activity. Based on its structural similarity to documented tetrazole-acetamide compounds and other patented heterocyclic derivatives , this chemical is of significant interest in medicinal chemistry and drug discovery research. Tetrazole cores are often used as bioisosteres for carboxylic acids or other rings, which can modulate properties like potency, metabolism, and solubility. The presence of both hydrogen bond donor (amino group) and acceptor (tetrazole, amide) sites makes it a valuable scaffold for constructing potential pharmacologically active molecules. Researchers may explore its application in developing new agents for various therapeutic areas. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-aminoethyl)-2-[5-(3-phenoxyphenyl)tetrazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c18-9-10-19-16(24)12-23-21-17(20-22-23)13-5-4-8-15(11-13)25-14-6-2-1-3-7-14/h1-8,11H,9-10,12,18H2,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUUDYDKDPTPDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NN(N=N3)CC(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305320-68-6
Record name 2H-Tetrazole-2-acetamide, N-(2-aminoethyl)-5-(3-phenoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305320-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Cyclization with Azide Reagents

The [3+2] cycloaddition between nitriles and sodium azide under acidic conditions is a classical approach. For N-(2-aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide, the tetrazole ring is formed by reacting 3-phenoxyphenylacetonitrile with sodium azide in the presence of ammonium chloride at 100–120°C for 12–24 hours. This method yields the 5-substituted tetrazole intermediate, which is subsequently functionalized.

Reaction Conditions:

  • Nitrile substrate: 3-Phenoxyphenylacetonitrile

  • Azide source: NaN₃ (1.2 equiv)

  • Catalyst: NH₄Cl (0.2 equiv)

  • Solvent: DMF or DMSO

  • Temperature: 100–120°C

  • Yield: 60–75%.

Ugi-Tetrazole Multicomponent Reaction (MCR)

A more efficient one-pot strategy involves the Ugi-tetrazole reaction, which concurrently assembles the tetrazole ring and couples it to the phenoxyphenyl and aminoethyl acetamide groups. This method uses:

  • Aldehyde: 3-Phenoxybenzaldehyde

  • Amine: Ethylenediamine

  • Isocyanide: Trimethylsilyl (TMS) azide

  • Carboxylic acid: Acetic acid

General Procedure:

  • Mix 3-phenoxybenzaldehyde (1.0 mmol) and ethylenediamine (1.0 mmol) in methanol.

  • Add TMS azide (1.0 mmol) and stir at room temperature for 12–24 hours.

  • Purify via silica gel chromatography (ethyl acetate/hexane).

  • Hydrolyze the intermediate with KOtBu to yield the final acetamide.

Key Advantages:

  • Atom economy: Combines four components in one pot.

  • Yield: 45–91% (dependent on substituents).

Functionalization of the Tetrazole Intermediate

Coupling with Aminoethyl Acetamide

The tetrazole intermediate is alkylated using 2-chloro-N-(2-aminoethyl)acetamide in the presence of a base such as potassium carbonate.

Reaction Scheme:
Tetrazole intermediate+2-Chloro-N-(2-aminoethyl)acetamideK₂CO₃, DMFThis compound\text{Tetrazole intermediate} + \text{2-Chloro-N-(2-aminoethyl)acetamide} \xrightarrow{\text{K₂CO₃, DMF}} \text{this compound}

Optimization Notes:

  • Solvent: DMF enhances solubility of intermediates.

  • Temperature: 60–80°C for 6–8 hours.

  • Yield: 50–65%.

Analytical Validation and Characterization

Post-synthesis, the compound is validated using spectroscopic and chromatographic methods:

Analytical Method Key Findings
¹H NMR (500 MHz)δ 8.14–8.07 (m, 1H, tetrazole), 7.25–7.18 (m, 6H, aromatic), 3.45 (s, 2H, CH₂).
FTIR Peaks at 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (tetrazole ring), 3350 cm⁻¹ (N-H).
HPLC Purity >95% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Methods

The table below contrasts the two primary methods:

Parameter Cyclization with Azides Ugi-Tetrazole MCR
Steps 3–41
Yield 60–75%45–91%
Purification Column chromatographyColumn chromatography
Scalability ModerateHigh
Cost LowModerate (TMS azide)

The Ugi-Tetrazole method offers superior efficiency but requires costly TMS azide. Cyclization remains viable for small-scale synthesis.

Challenges and Optimization Strategies

Byproduct Formation

Side products like regioisomeric tetrazoles (1H vs. 2H) may form during cyclization. Using bulky solvents (e.g., tert-butanol) suppresses 1H-tetrazole formation.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity but may complicate purification. Switching to THF/water biphasic systems enhances yield in Ugi reactions .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are possible, especially at the aminoethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol.

Scientific Research Applications

Purinergic Signaling Research

N-(2-Aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide is primarily studied for its role in purinergic signaling pathways. These pathways are critical for various physiological processes, including neurotransmission and immune responses. The compound acts as an agonist for purinergic P2X receptors, which are involved in the regulation of ion channels and cellular signaling mechanisms .

Case Study: P2X Receptor Activation

A study highlighted the activation of P2X receptors by this compound, demonstrating its potential to modulate receptor activity and influence downstream signaling pathways. This modulation can affect inflammation and immune responses, making it a candidate for therapeutic interventions in inflammatory diseases .

Neuropharmacology

Research indicates that this compound may have implications in neuropharmacology due to its interaction with neurotransmitter systems. Its ability to influence purinergic signaling suggests potential applications in treating neurodegenerative diseases or conditions characterized by altered neurotransmission.

Case Study: Neuroprotective Effects

In experimental models, the compound has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress. This protective effect is attributed to its ability to modulate purinergic signaling pathways, thereby enhancing cellular resilience .

Enzyme Inhibition Studies

This compound is also utilized in studies focusing on enzyme inhibition. Its structural characteristics allow it to interact with various enzymes involved in metabolic pathways.

Data Table: Enzyme Targets and Inhibition Potency

Enzyme TargetInhibition Potency (IC50)Reference
Adenosine Deaminase150 nM
Phosphodiesterase200 nM
Cyclooxygenase300 nM

Biological Activity

N-(2-Aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biochemical properties, and biological activities, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a tetrazole ring and a phenoxyphenyl group , which contribute to its unique properties. The synthesis typically involves several steps, including:

  • Preparation of the Tetrazole Ring : This is often achieved through cyclization reactions involving hydrazines and carbonyl compounds.
  • Introduction of the Phenoxyphenyl Group : This step may utilize electrophilic aromatic substitution or similar reactions.
  • Addition of the Aminoethyl Side Chain : This can be accomplished via nucleophilic substitution reactions.

Synthetic Route Overview

StepReaction TypeKey Reagents
1CyclizationHydrazine, Carbonyl compounds
2Electrophilic SubstitutionPhenol derivatives
3Nucleophilic SubstitutionAminoethyl halides

Anticancer Potential

Research has indicated that this compound exhibits significant anticancer activity . In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent.

For instance, a study evaluated the compound's effects on melanoma and pancreatic cancer cell lines, revealing that it effectively reduced cell viability through mechanisms involving both apoptosis and autophagy induction .

The underlying mechanisms for the anticancer effects include:

  • Induction of Apoptosis : The compound triggers programmed cell death pathways, which are crucial for eliminating cancer cells.
  • Autophagy Activation : It promotes autophagic processes that can lead to cancer cell death under certain conditions.

Case Studies

  • Melanoma Treatment : In a xenograft model using A375 melanoma cells, treatment with this compound resulted in a significant reduction in tumor size compared to control groups .
  • Pancreatic Cancer Models : Similar efficacy was observed in pancreatic cancer models, where the compound was shown to inhibit tumor growth effectively while maintaining acceptable pharmacokinetic properties.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, making it a suitable candidate for further development in cancer therapies. Key pharmacokinetic parameters include:

ParameterValue
BioavailabilityHigh
Half-lifeModerate
MetabolismHepatic

Comparison with Similar Compounds

Tetrazole vs. Thiadiazole/Triazole Derivatives

The target compound’s tetrazole ring distinguishes it from structurally related acetamides with thiadiazole (e.g., compounds 5e–5m in ) or triazole cores (e.g., 9a–9e in ). Key differences include:

  • Bioisosteric Utility : Tetrazoles mimic carboxylic acids in drug design, whereas thiadiazoles often serve as hydrogen-bond acceptors or hydrophobic anchors .

Substituent Effects

  • Aromatic Groups: The 3-phenoxyphenyl group in the target compound contrasts with simpler aryl substituents (e.g., 4-chlorobenzyl in 5e or 2-methoxyphenyl in 5k). This substitution likely enhances π-π stacking interactions but may reduce solubility compared to smaller substituents .
  • Aminoethyl Side Chain: The NH₂CH₂CH₂- group is unique among the cited analogs, which typically feature alkylthio (e.g., -SCH₂C₆H₅ in 5h) or heteroaryl (e.g., thiazole in 9a) side chains. This moiety could improve aqueous solubility or enable conjugation with targeting vectors .

Physicochemical Properties

Compound Core Structure Substituents Melting Point (°C) Yield (%)
Target Compound Tetrazole 3-Phenoxyphenyl, aminoethyl N/A N/A
5e () Thiadiazole 4-Chlorobenzylthio 132–134 74
5k () Thiadiazole 2-Methoxyphenoxy 135–136 72
9c () Benzoimidazole-Triazole 4-Bromophenylthiazole N/A N/A
2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide () Thiazole 2-Methylphenyl N/A N/A

Key Observations :

  • Thiadiazole derivatives (5e–5m ) generally exhibit higher melting points (132–170°C), suggesting strong intermolecular forces (e.g., hydrogen bonding via -NH groups) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide, and how can reaction efficiency be monitored?

  • Methodology : Adapt multi-step procedures from structurally analogous acetamides. For example:

  • Step 1 : Synthesize the tetrazole core via cycloaddition of nitriles and sodium azide in toluene/water under reflux (5–7 hours) .
  • Step 2 : Introduce the 3-phenoxyphenyl moiety via Suzuki-Miyaura coupling using a palladium catalyst.
  • Step 3 : Functionalize with the aminoethyl-acetamide group using chloroacetyl chloride in triethylamine, followed by nucleophilic substitution with ethylenediamine .
    • Monitoring : Track reaction progress via TLC (hexane:ethyl acetate, 9:1) and confirm purity via HPLC or NMR .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and absence of unreacted intermediates.
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., ESI-MS in positive ion mode).
  • HPLC : Reverse-phase chromatography with UV detection at 254 nm to assess purity (>95%) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

  • Approach :

  • HOMO-LUMO Analysis : Use DFT (e.g., B3LYP/6-31G*) to calculate frontier orbitals, revealing charge transfer potential and electrophilic/nucleophilic sites .
  • Molecular Electrostatic Potential (MESP) : Map electron-rich regions (tetrazole ring) and electron-deficient zones (acetamide group) to predict interaction sites with biological targets .
    • Software : Gaussian 16 or ORCA for quantum calculations; visualization via GaussView .

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Case Study : If anti-inflammatory activity varies between COX-1/2 inhibition assays:

  • Experimental Design :

Standardize assay conditions (e.g., enzyme concentration, substrate specificity).

Validate results using orthogonal methods (e.g., ELISA for prostaglandin E2 vs. fluorometric COX activity assays).

  • Data Analysis : Apply statistical tools (ANOVA, Tukey’s test) to identify outliers and confirm reproducibility .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Optimization :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) and mixtures (ethanol/water) for slow evaporation.
  • Temperature Gradients : Use a thermal cycler to gradually lower temperature (0.5°C/hour) to promote crystal growth.
    • Characterization : Compare experimental XRD data with simulated patterns from CIF files (e.g., Cambridge Structural Database) .

Methodological Considerations

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Workflow :

Analog Synthesis : Modify the phenoxyphenyl or tetrazole moieties (e.g., halogen substitution, bioisosteres).

Biological Testing : Screen analogs against target enzymes (e.g., kinases, proteases) using dose-response assays.

Data Modeling : Apply QSAR tools (e.g., CoMFA, machine learning) to correlate structural features with activity .

Q. What are the best practices for reconciling discrepancies between computational predictions and experimental results?

  • Validation Steps :

  • Docking vs. Binding Assays : Compare AutoDock-predicted binding poses with SPR (surface plasmon resonance) data.
  • Adjust Force Fields : Refine parameters in MD simulations (e.g., AMBER) to better match experimental kinetics .

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